2,6-Dimethoxyanthracene
Overview
Description
2,6-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its applications in organic electronics and as a precursor in various chemical syntheses .
Mechanism of Action
Target of Action
2,6-Dimethoxyanthracene is a promising organic semiconductor . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) with three fused benzene rings . The primary targets of this compound are the electronic structures of acenedichalcogenophenes .
Mode of Action
The mode of action of this compound involves its interaction with the electronic structures of acenedichalcogenophenes . Theoretical calculations were performed by employing Gaussian 09 software using DFT/B3LYP/6-311++G (d,p) method . The barrier potential energy due to internal rotation optimized the structural parameters and vibrational harmonic frequencies .
Biochemical Pathways
The biochemical pathways affected by this compound involve the balance between the central acene core and the outermost chalcogenophene rings . Electronic properties like HOMO–LUMO energies, regeneration energy, electronic injection energy, light-harvesting efficiency were performed in gas phase and in different solvents to determine the shift of higher absorption wavelength, employing time-dependent density functional theory .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in organic solvents such as dichloromethane, ethanol, and chloroform .
Result of Action
The result of the action of this compound is the emission of orange-red fluorescence . It has high light-emitting efficiency and stability, making it suitable for use in the manufacture of high-brightness, high-contrast displays and lighting equipment .
Action Environment
The action of this compound is influenced by environmental factors. It is stable at room temperature but may decompose at high temperatures . It should be stored in a dry, sealed environment . The compound’s action, efficacy, and stability can be influenced by the solvent in which it is dissolved .
Biochemical Analysis
Biochemical Properties
2,6-Dimethoxyanthracene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can alter the metabolic pathways and influence the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have indicated that there is a threshold dose beyond which this compound can cause significant toxic effects, including liver and kidney damage. These findings highlight the importance of dosage optimization in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites. These metabolic pathways can influence the overall metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyanthracene typically involves the methoxylation of anthracene. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process results in the substitution of hydrogen atoms at the 2 and 6 positions of the anthracene ring with methoxy groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
2,6-Dimethoxyanthracene has a wide range of applications in scientific research:
Organic Electronics: It is used as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Fluorescent Probes: Due to its fluorescent properties, it is used in the development of fluorescent probes for biological imaging.
Medicinal Chemistry: It serves as a precursor in the synthesis of various bioactive compounds with potential therapeutic applications
Comparison with Similar Compounds
Anthracene: The parent compound, which lacks the methoxy groups.
9,10-Dimethoxyanthracene: Another derivative with methoxy groups at different positions.
2,6-Dimethyl-anthracene: A similar compound with methyl groups instead of methoxy groups.
Uniqueness: 2,6-Dimethoxyanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in organic electronics and fluorescent probes .
Properties
IUPAC Name |
2,6-dimethoxyanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-5-3-11-8-14-10-16(18-2)6-4-12(14)7-13(11)9-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFQYVMTVPXVKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293127 | |
Record name | 2,6-dimethoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36319-03-6 | |
Record name | NSC87335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethoxyanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,6-Dimethoxyanthracene lend itself to specific chemical reactions?
A1: The two methoxy groups on the 2 and 6 positions of the anthracene ring play a crucial role in directing further chemical modifications. For instance, they can direct acylation reactions to the 1 and 5 positions of the anthracene ring. [, ] This regioselectivity is key for synthesizing specific derivatives with desired properties. Furthermore, this compound can act as a directing group in reactions with fullerene (C60), enabling regioselective bisaddition. [] This selectivity is attributed to the electronic and steric effects exerted by the methoxy groups.
Q2: What are some interesting applications of this compound derivatives in materials science?
A2: Derivatives of this compound, particularly those containing furan, thiophene, or selenophene units, have shown promise as organic semiconductors. [] For example, anthra[2,3-b:6,7-b']-dithiophene (anti-ADT), synthesized from this compound, displays promising charge carrier mobility when incorporated into organic field-effect transistors (OFETs). [] This highlights the potential of this compound as a building block for advanced electronic materials.
Q3: Can this compound participate in photochemical reactions?
A3: Yes, this compound can be generated via the photoinduced decarbonylation of specific α-diketone adducts. [] Interestingly, the formed this compound can then absorb photons and transfer the excitation energy to another molecule of the reactant, creating an autocatalytic loop. [] This phenomenon has implications for developing photochemical replicators and understanding energy transfer processes in chemical systems.
Q4: Are there any studies on the environmental impact of this compound and its derivatives?
A4: While the provided research papers primarily focus on the synthesis, reactivity, and applications of this compound and its derivatives, information on their environmental impact and degradation pathways is limited. Further research is needed to evaluate the potential ecotoxicological effects and develop sustainable practices for their synthesis, use, and disposal.
Q5: What analytical techniques are commonly used to study this compound and its derivatives?
A5: A variety of analytical techniques are employed to characterize this compound and its derivatives. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are crucial for structural elucidation. [, ] Electrochemical and photochemical properties can be investigated using cyclic voltammetry and UV-Vis spectroscopy, respectively. [] For materials applications, techniques like X-ray diffraction are used to analyze the crystal structure of thin films. []
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